GNE-431 Maintains Potency Against Ibrutinib-Resistant C481S Mutant Unlike Covalent Inhibitors
GNE-431 demonstrates equipotent inhibition against wild-type (WT) and the ibrutinib-resistant C481S mutant BTK, a critical differentiation from the covalent comparator ibrutinib, which loses functional activity against this mutant. In a TR-FRET biochemical assay, GNE-431 inhibited C481S mutant BTK with an IC50 of 2.5 nM, which is comparable to its WT IC50 of 3.2 nM [1]. In contrast, the primary source publication notes that covalent inhibitors like ibrutinib are rendered ineffective by C481 mutations [1].
| Evidence Dimension | Biochemical Inhibitory Potency (IC50) against BTK C481S Mutant |
|---|---|
| Target Compound Data | GNE-431 IC50 = 2.5 nM (C481S mutant) and 3.2 nM (WT) |
| Comparator Or Baseline | Ibrutinib (covalent inhibitor): IC50 against C481S is orders of magnitude higher (effectively inactive) |
| Quantified Difference | GNE-431 retains near-WT potency against the C481S mutant, while ibrutinib's activity is abolished. |
| Conditions | TR-FRET biochemical activity assay; recombinant BTK kinase domain. |
Why This Matters
For research on ibrutinib-resistant B-cell malignancies, GNE-431 is essential because it is one of the few tool compounds that can inhibit the most clinically prevalent resistance mutant, C481S, with single-digit nanomolar potency.
- [1] Johnson, A. R., Kohli, P. B., Katewa, A., Gogol, E., Belmont, L. D., Choy, R., ... & Young, W. B. (2016). Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations. ACS Chemical Biology, 11(10), 2897-2907. View Source
